2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a pyridine ring. The presence of chlorine and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a halogenated pyridine derivative.
Chlorination and Methylation: The final steps involve chlorination and methylation reactions to introduce the chlorine and methyl groups at the desired positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, converting it to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be compared with other benzothiazole and pyridine derivatives. Similar compounds include:
2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide: Differing only in the position of the carboxamide group.
2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide: Another positional isomer.
2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-3-carboxamide: A compound with a quinoline ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which may differ significantly from those of its analogs.
Biological Activity
2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the chloro substituent and the pyridine ring, contribute to its pharmacological profile.
The molecular formula of this compound is C14H12ClN3O2S, with a molecular weight of 321.78 g/mol. The compound exhibits significant structural complexity due to the presence of multiple functional groups that influence its biological activity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study reported that benzothiazole derivatives possess minimum inhibitory concentrations (MIC) in the range of 0.109 µM to 0.245 µM against human cancer cell lines such as A549 and MDA-MB-231 .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (lung cancer) | 2.0 - 20.0 | Induces apoptosis and cell cycle arrest |
MDA-MB-231 (breast) | 0.109 - 0.245 | Inhibits proliferation |
The compound's mechanism of action includes inducing apoptosis and arresting the cell cycle at the G0/G1 phase .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the benzothiazole and pyridine scaffolds can significantly affect biological activity. For instance:
Modification | Effect on Activity |
---|---|
Introduction of halogen substituents | Enhanced binding affinity to target proteins |
Variations in alkyl groups | Altered solubility and bioavailability |
These modifications suggest that specific structural changes can lead to increased potency against targeted biological pathways.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on Benzothiazole Derivatives : A series of derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds exhibited significant selectivity and bioavailability greater than 52% when administered orally .
- Evaluation Against Cancer Cell Lines : Compounds similar to this compound were tested for their antiproliferative effects across various cancer cell lines with promising results indicating potential for further development as anticancer agents .
Properties
IUPAC Name |
2-chloro-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-7-5-9-11(10(19)6-7)21-14(17-9)18-13(20)8-3-2-4-16-12(8)15/h2-4,7H,5-6H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMQKUNTSIIJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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